molecular formula C7H6N2S B13694550 2-Isothiocyanato-5-methylpyridine

2-Isothiocyanato-5-methylpyridine

Cat. No.: B13694550
M. Wt: 150.20 g/mol
InChI Key: GSQHDAOPKZLKNL-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-methylpyridine is an organic compound with the molecular formula C7H6N2S. It belongs to the class of isothiocyanates, which are known for their versatile biological activities and applications in various fields. This compound is particularly interesting due to its unique structure, which includes a pyridine ring substituted with an isothiocyanate group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-5-methylpyridine typically involves the reaction of 2-amino-5-methylpyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot process, where the amine reacts with carbon disulfide in the presence of a base such as DABCO or sodium hydride to form a dithiocarbamate salt. This intermediate is then desulfurized using aqueous iron (III) chloride to yield the desired isothiocyanate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is optimized to ensure high yield and purity. The use of cyanuric acid as a desulfurylation reagent has been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of various cellular pathways. This interaction can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Isothiocyanato-5-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. Its specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-isothiocyanato-5-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-2-3-7(8-4-6)9-5-10/h2-4H,1H3

InChI Key

GSQHDAOPKZLKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=C=S

Origin of Product

United States

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